4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide
Description
4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide is a benzenesulfonamide derivative characterized by a thiourea (carbothioyl) linker and a 4-chlorobenzyl substituent. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in carbonic anhydrase (CA) inhibitors, while the thiourea moiety enhances hydrogen-bonding interactions with enzyme active sites . This compound is synthesized via reactions involving substituted acyl chlorides and aminosulfonamides, often using pyridine as a catalyst .
Properties
CAS No. |
107622-04-8 |
|---|---|
Molecular Formula |
C14H14ClN3O2S2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21) |
InChI Key |
YLGYZZQFFUNCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation-Amination Pathway
The benzenesulfonamide core is typically synthesized via chlorosulfonation of aniline derivatives. For example, 4-aminobenzenesulfonamide —a key precursor—is prepared by reacting acetanilide with chlorosulfonic acid at 40–50°C, followed by ammoniation and hydrolysis. Critical parameters include:
- Chlorosulfonic acid stoichiometry : A 1.5:1 molar ratio of chlorosulfonic acid to acetanilide minimizes side reactions.
- Temperature control : Maintaining ≤50°C during chlorosulfonation prevents decomposition.
- Ammoniation conditions : Excess aqueous ammonia (22–25% w/w) at 40–45°C ensures complete conversion to the sulfonamide.
Thiourea Bridge Construction
Isothiocyanate Coupling
The most direct method involves reacting 4-aminobenzenesulfonamide with 4-chlorobenzyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. Key observations:
Carbon Disulfide-Alkylation Strategy
An alternative two-step approach utilizes carbon disulfide (CS₂) and alkylation:
- CS₂ reaction : 4-aminobenzenesulfonamide reacts with CS₂ in ethanol/KOH to form potassium dithiocarbamate.
- Alkylation : Treatment with 4-chlorobenzyl bromide at 60°C for 12 hours yields the target compound.
- Advantages : Avoids handling toxic isothiocyanates.
- Limitations : Lower yield (65–70%) due to competing disulfide formation.
One-Pot Multistep Synthesis
Thiophosgene-Mediated Route
A high-efficiency one-pot method employs thiophosgene (CSCl₂) as the thiocarbonyl source:
- Sulfonamide activation : 4-aminobenzenesulfonamide is treated with CSCl₂ in dichloromethane at −10°C.
- Amine coupling : 4-chlorobenzylamine is added dropwise, followed by warming to room temperature.
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
For scalable production, a Wang resin-supported method has been reported:
- Resin loading : 4-nitrobenzenesulfonamide is anchored to Wang resin via a photolabile linker.
- Reduction : Nitro group reduced to amine using SnCl₂/HCl.
- Thiourea formation : On-resin reaction with 4-chlorobenzyl isothiocyanate.
- Cleavage : UV irradiation releases the product.
Catalytic Methods
Phase-Transfer Catalysis (PTC)
A green chemistry approach uses tetrabutylammonium bromide (TBAB) as a PTC agent:
- Reagents : 4-aminobenzenesulfonamide, 4-chlorobenzyl bromide, CS₂, K₂CO₃.
- Conditions : 12 hours at 50°C in water/acetonitrile biphasic system.
- Yield : 68% with 92% atom economy.
Comparative Analysis of Methods
Reaction Optimization Insights
Solvent Effects
Temperature Control
- Exothermic risks : Thiophosgene reactions require strict temperature control (−10°C to 25°C).
- Side reactions : Above 60°C, desulfuration to ureas occurs.
Analytical Characterization
- ¹H NMR : Thiourea NH protons appear as broad singlets at δ 10.8–11.2 ppm.
- IR : N-H stretch (3250 cm⁻¹), C=S (1250 cm⁻¹), SO₂ asymmetric/symmetric stretches (1360/1150 cm⁻¹).
- HPLC : Retention time 8.2 min (C18 column, 60:40 MeCN/H₂O).
Industrial-Scale Considerations
Chemical Reactions Analysis
4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or thioureido groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide is a sulfonamide compound featuring a benzenesulfonamide moiety linked to a carbothioamide group and a 4-chlorobenzyl substituent. The molecular formula is C₁₄H₁₄ClN₃O₂S₂ and it has a molecular weight of approximately 347.85 g/mol. Sulfonamides are known for their biological activity and utility in medicinal chemistry, particularly as antibacterial agents and in the inhibition of carbonic anhydrases.
Synthesis: The synthesis of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide typically involves several steps that allow for the efficient production of the desired compound while maintaining high yields.
Applications: The primary applications of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide include potential uses in drug development.
Biological Activity: Sulfonamides, including 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide, are known for their biological activities, particularly as inhibitors of carbonic anhydrases. These enzymes play crucial roles in various physiological processes, including pH regulation and fluid balance. The compound's structure suggests potential inhibitory activity against specific isoforms of carbonic anhydrases, which could be beneficial in treating conditions such as glaucoma and edema.
Additionally, sulfonamides have been recognized for their antibacterial properties, acting by inhibiting bacterial folate synthesis. This highlights the importance of this compound in pharmaceutical research.
Interaction Studies: Studies on the interactions of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide with biological targets are essential for understanding its mechanism of action. Interaction studies typically involve:
- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit carbonic anhydrase isoforms.
- Binding Affinity Studies: Using techniques such as surface plasmon resonance to measure the compound's affinity for target proteins.
- Cell-Based Assays: Assessing the compound's effects on cellular processes and viability.
These studies provide insights into optimizing the compound's structure for enhanced biological activity.
Structural Similarity
Several compounds exhibit structural similarities to 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-6-chloro-1,3-benzenedisulfonamide | C₆H₈ClN₃O₄S₂ | Contains two sulfonamide groups; used as an antibacterial agent. |
| Sulfanilamide | C₆H₈N₂O₂S | A simpler sulfonamide; foundational structure for many derivatives. |
| Acetazolamide | C₁₃H₁₁N₃O₃S | A well-known carbonic anhydrase inhibitor; used in treating glaucoma. |
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of mitogen-activated protein kinase-2 (MK-2), which plays a role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the active sites of these enzymes is crucial for its inhibitory effects.
Comparison with Similar Compounds
The following analysis compares 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide (hereafter referred to as Compound A) with structurally related benzenesulfonamide derivatives. Key parameters include structural features, biological activity, synthetic yields, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- Thiourea vs. This enhances CA active-site interactions but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
- Substituent Effects : The 4-chlorobenzyl group in Compound A increases lipophilicity (logP ~2.1 predicted) relative to polar groups like methoxy (Compound 12) or nitro (Compound 10), which could improve blood-brain barrier penetration .
Physicochemical Properties
Analysis : Compound A’s lower solubility compared to Schiff base derivatives () may necessitate formulation adjustments for in vivo applications .
Biological Activity
The compound 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide , also known by its chemical formula CHClNOS, is a member of the sulfonamide class of compounds. Sulfonamides have been widely studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 300.80 g/mol
- CAS Number : 303998-81-4
The compound features a sulfonamide group (-SO-NH), which is crucial for its biological activity.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Case Study : A study conducted on a series of sulfonamide derivatives, including the target compound, demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the derivative used .
Antitumor Activity
Research has indicated potential antitumor effects. The compound's structural features may allow it to interfere with cancer cell proliferation.
- Research Findings : In vitro studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines. The specific compound was observed to inhibit cell growth in human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM .
Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways, reducing cytokine production.
- Case Study : A recent investigation highlighted that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Data Summary
| Biological Activity | Target | Methodology | Results |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC testing | MIC: 8-32 µg/mL |
| Antitumor | MCF-7 cells | Cell viability assay | IC50: ~20 µM |
| Anti-inflammatory | Macrophages | Cytokine assay | Reduced TNF-alpha and IL-6 |
Discussion
The biological activities of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide underscore its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for further development in treating bacterial infections, while its antitumor and anti-inflammatory activities suggest broader applications in oncology and inflammatory diseases.
Future Research Directions
Further investigations are warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance potency and selectivity against target pathogens or tumor cells.
Q & A
Basic: What are the optimal synthetic routes for 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide, and how can reaction yields be maximized?
Methodological Answer:
The compound can be synthesized via a two-step process:
Formation of acyl chlorides : React 4-chlorobenzylamine with thiophosgene or thionyl chloride to generate the intermediate carbothioyl chloride.
Coupling with sulfonamide : React the intermediate with 4-aminobenzenesulfonamide in the presence of pyridine to facilitate nucleophilic substitution. Pyridine acts as a catalyst and acid scavenger, improving yields by neutralizing HCl byproducts. Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions .
Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying conditions?
Methodological Answer:
Discrepancies often arise from differences in solvent polarity, temperature control, or catalyst purity. To address this:
- Design a fractional factorial experiment to isolate variables (e.g., solvent type, temperature, catalyst ratio).
- Use HPLC or LC-MS to quantify intermediates and byproducts. For example, reports yields >80% using pyridine, while other methods without pyridine yield <60% due to incomplete substitution .
- Characterize byproducts (e.g., unreacted sulfonamide or chlorinated impurities) via TLC or NMR to refine stoichiometric ratios.
Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure?
Methodological Answer:
- NMR : Use - and -NMR to confirm the presence of the sulfonamide (–SONH–) and thiourea (–NHC(S)NH–) groups. Key signals include:
- X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement. used this to validate bond lengths (e.g., S–N: 1.63 Å) and dihedral angles .
Advanced: How can QSAR models be applied to predict the biological activity of derivatives of this compound?
Methodological Answer:
Generate a dataset : Collect structural and activity data (e.g., IC values for enzyme inhibition) from analogs in and .
Compute descriptors : Use software like MOE or Schrödinger to calculate steric, electronic, and topological parameters (e.g., logP, polar surface area).
Develop a regression model : Apply partial least squares (PLS) or machine learning (e.g., random forest) to correlate descriptors with activity. used QSAR to identify that electron-withdrawing groups on the benzyl moiety enhance carbonic anhydrase inhibition .
Basic: What are the key considerations for designing in vitro assays to evaluate the enzyme inhibitory potential of this sulfonamide?
Methodological Answer:
- Enzyme selection : Target metalloenzymes (e.g., carbonic anhydrase, serine proteases) due to sulfonamide’s affinity for metal ions.
- Assay conditions :
- Use Tris buffer (pH 7.4) with 100 mM NaCl to mimic physiological conditions.
- Include a positive control (e.g., acetazolamide for carbonic anhydrase).
- Detection method : Employ fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis) or UV-Vis spectroscopy to monitor substrate conversion .
Advanced: What strategies are effective in analyzing the binding interactions of this compound with target enzymes using molecular docking?
Methodological Answer:
Prepare the protein structure : Retrieve the enzyme’s crystal structure from the PDB (e.g., carbonic anhydrase II: PDB 1CA2). Remove water molecules and add hydrogens.
Docking simulations : Use AutoDock Vina or Glide to dock the compound. Focus on the zinc-binding domain, where sulfonamides typically interact.
Validate with MD simulations : Run 100 ns molecular dynamics to assess binding stability. and highlight hydrogen bonds between the sulfonamide group and Thr199/His94 residues .
Basic: How should researchers handle and store 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation of the thiourea moiety.
- Handling : Use glove boxes with <5% humidity to avoid hydrolysis. recommends PPE (gloves, goggles) due to potential irritancy .
Advanced: What methodologies are suitable for investigating the regioselective functionalization of this compound?
Methodological Answer:
- Protection/deprotection : Protect the sulfonamide group with Boc anhydride before introducing substituents (e.g., alkylation at the thiourea nitrogen).
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) to the benzyl moiety. notes that oxidation of the thiourea to sulfonic acid derivatives requires controlled HO conditions to avoid over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
